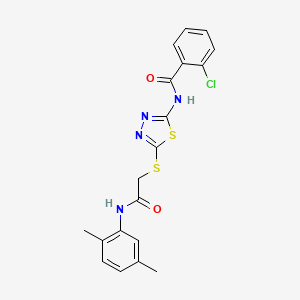

2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structurally, it features:

- A 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group (2-chlorobenzamide).

- A thioether linkage at the 5-position of the thiadiazole, connecting to a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl moiety.

Properties

IUPAC Name |

2-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXAHGFIJTXHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazole derivatives have gained attention for their potential use in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

Structure and Synthesis

The molecular structure of the compound can be represented as follows:

The synthesis typically involves the reaction of suitable thiadiazole precursors with substituted amines and thioether groups under controlled conditions. The detailed synthetic pathway is crucial for understanding its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study, derivatives demonstrated MIC values ranging from 32.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has also displayed antifungal activities against strains such as Aspergillus niger and Candida albicans, with notable zones of inhibition observed in disk diffusion assays .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

- Mechanism of Action : These compounds can inhibit DNA synthesis and induce apoptosis in cancer cells. For example, studies have shown that certain thiadiazole derivatives effectively target key kinases involved in tumorigenesis .

- In Vitro Studies : A derivative similar to the compound exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines, supporting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives for their antibacterial activity. The compound demonstrated superior activity compared to standard antibiotics like streptomycin and fluconazole .

- Cytotoxicity in Cancer Models : In vitro assays on various cancer cell lines revealed that compounds with the thiadiazole moiety significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related 1,3,4-thiadiazole derivatives include:

- Substituents on the thiadiazole ring: Alkyl/aryl thioethers, phenoxyacetamides, or benzimidazole-thioethers.

- Aromatic/heteroaromatic groups: Chlorophenyl, methoxyphenyl, or triazinoquinazoline moieties.

Physicochemical Properties

Melting points and spectral data reflect substituent effects:

Thiadiazoles with bulky aromatic groups (e.g., triazinoquinazoline in 6.4) exhibit higher melting points (>240°C) due to enhanced π-π stacking and hydrogen bonding (). Chlorine atoms (e.g., 5e, 5j) lower solubility but improve thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.